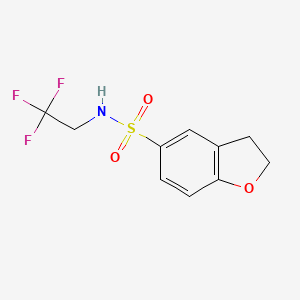
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a fluorinated organic compound. The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated anilines in good yields.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of readily available starting materials and efficient catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for potential oxidation reactions.
Reduction: Reduction reactions can modify the sulfonamide group or the benzofuran ring.
Substitution: The trifluoroethyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide (DMF) or trifluoroethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can introduce various functional groups into the benzofuran framework.
Applications De Recherche Scientifique
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated nature enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Agrochemistry: Fluorinated compounds are often used in the development of agrochemicals due to their enhanced biological activity and environmental stability.
Materials Science: The unique electronic properties of fluorinated compounds make them useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The sulfonamide group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trifluoroethyl)aniline: This compound shares the trifluoroethyl group but lacks the benzofuran and sulfonamide moieties.
2,2,2-Trifluoroethylisatin Ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of the trifluoroethyl group, benzofuran ring, and sulfonamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in scientific research and industry.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)6-14-18(15,16)8-1-2-9-7(5-8)3-4-17-9/h1-2,5,14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSDZNKLDVEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2618129.png)
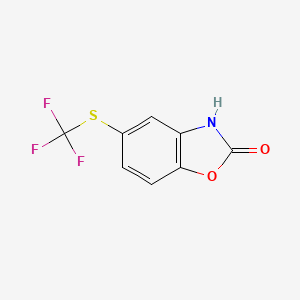
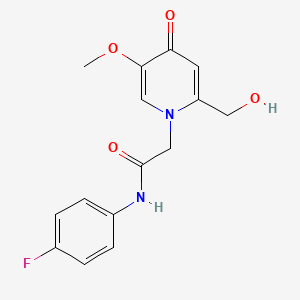
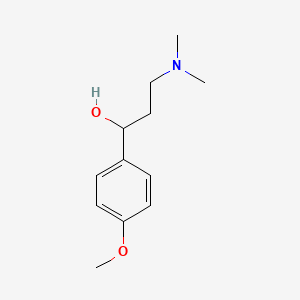
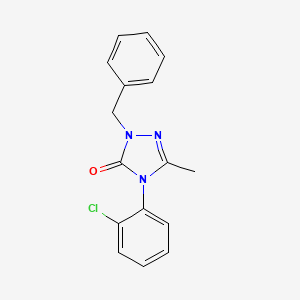
![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)
![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2618149.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2618151.png)
